3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
Overview
Description
“3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is a unique chemical compound with the empirical formula C8H7N3OS . It has a molecular weight of 193.23 . The SMILES string representation is Nc1nc(ns1)-c2cccc(O)c2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is 1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” include its molecular weight (193.23) and its empirical formula (C8H7N3OS) . More detailed properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
- Summary of Application : 1,2,4-triazole compounds, which are similar to 1,2,4-thiadiazoles, show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results : Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Summary of Application : 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which are similar to your compound, have been synthesized and evaluated for their urease inhibitor activities .
- Methods of Application : The compounds are synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Then, they are evaluated for their urease inhibitor activities .
- Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .
- Summary of Application : The compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .
- Methods of Application : The compound is synthesized and then tested for its pesticidal activities .
- Results : The compound has shown potential as a pesticide .
- Summary of Application : 3- and 4-amino-1,2,4-triazoles, which are similar to 1,2,4-thiadiazoles, have been used in the production of plant protection products .
- Methods of Application : These compounds are synthesized and then applied to plants for protection .
- Results : These compounds have shown effectiveness in protecting plants .
Pharmacology
Urease Inhibition
Pesticides
Agriculture
- Summary of Application : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
- Methods of Application : The compounds are synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results : Some of the target compounds exhibited higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
- Summary of Application : In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation .
- Methods of Application : The compounds are synthesized and then tested for their cytostatic activities .
- Results : The compounds have shown potential in inducing apoptosis in tumor cells and hindering their cell cycle progression .
Antifungal Activities
Cytostatic Treatment
- Summary of Application : 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are designed, synthesized, and evaluated in vitro for their urease inhibitor activities . The urease enzyme is essential for colonization of H. pylori in gastric mucosa .
- Methods of Application : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
- Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85–5.83 µM . Therefore, compound 7j might be a promising candidate for further evaluation .
- Summary of Application : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
- Methods of Application : The compounds are synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results : The target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .
Helicobacter Pylori Inhibition
Antibacterial Activities
properties
IUPAC Name |
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAGFDXGQAIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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